molecular formula C19H27N3O4S B11171756 1-tert-butyl-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide

1-tert-butyl-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B11171756
M. Wt: 393.5 g/mol
InChI Key: TWCCYPJWBISKPO-UHFFFAOYSA-N
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Description

1-TERT-BUTYL-5-OXO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound featuring a pyrrolidine ring, a sulfonyl group, and a tert-butyl group

Preparation Methods

The synthesis of 1-TERT-BUTYL-5-OXO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic synthesis. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Tert-Butyl Group: This can be done through alkylation reactions using tert-butyl halides under basic conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-TERT-BUTYL-5-OXO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), controlled temperatures, and specific catalysts to direct the reaction pathways .

Scientific Research Applications

1-TERT-BUTYL-5-OXO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-TERT-BUTYL-5-OXO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrrolidine ring can enhance binding affinity through its structural conformation. These interactions can modulate the activity of the target molecules, leading to desired biological effects .

Comparison with Similar Compounds

Similar compounds to 1-TERT-BUTYL-5-OXO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE include:

The uniqueness of 1-TERT-BUTYL-5-OXO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE lies in its combination of these functional groups, providing a versatile scaffold for various chemical and biological studies.

Properties

Molecular Formula

C19H27N3O4S

Molecular Weight

393.5 g/mol

IUPAC Name

1-tert-butyl-5-oxo-N-(4-pyrrolidin-1-ylsulfonylphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C19H27N3O4S/c1-19(2,3)22-13-14(12-17(22)23)18(24)20-15-6-8-16(9-7-15)27(25,26)21-10-4-5-11-21/h6-9,14H,4-5,10-13H2,1-3H3,(H,20,24)

InChI Key

TWCCYPJWBISKPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3

Origin of Product

United States

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